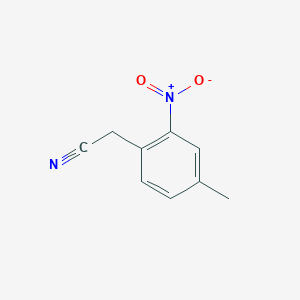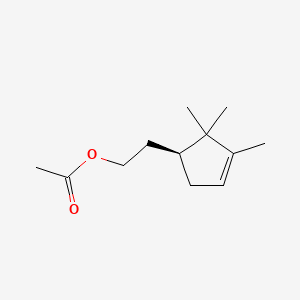
Aluminum;arsorate;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum arsenate octahydrate is an inorganic compound with the chemical formula AlAsO₄·8H₂O. It is a colorless crystalline solid that is produced by the reaction between sodium arsenate and a soluble aluminum salt. This compound occurs naturally as the mineral mansfieldite and is known for its unique properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum arsenate octahydrate can be synthesized in a laboratory setting through the reaction of aluminum hydroxide (Al(OH)₃) with arsenic acid (H₃AsO₄). The reaction proceeds as follows: [ \text{Al(OH)}_3 + \text{H}_3\text{AsO}_4 \rightarrow \text{AlAsO}_4 + 3\text{H}_2\text{O} ] This reaction is a typical acid-base reaction resulting in the formation of aluminum arsenate and water .
Industrial Production Methods: In industrial settings, aluminum arsenate octahydrate is produced by hydrothermal methods. The formulation involves Al₂O₃·3As₂O₅·10H₂O. The process includes heating different samples to various temperatures to obtain both amorphous and crystalline forms .
Chemical Reactions Analysis
Types of Reactions: Aluminum arsenate octahydrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution: It can undergo substitution reactions where the arsenate group may be replaced by other anions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reactions: Conditions typically involve aqueous solutions and controlled pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different aluminum salts depending on the substituting anion.
Scientific Research Applications
Aluminum arsenate octahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving arsenic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding arsenic toxicity.
Medicine: Research is ongoing to explore its potential use in medical treatments, although its toxicity poses significant challenges.
Industry: It is used in the formulation of pesticides and wood preservatives due to its toxic properties.
Mechanism of Action
The mechanism of action of aluminum arsenate octahydrate involves its interaction with biological molecules. The arsenate group can interfere with cellular processes by mimicking phosphate, leading to the disruption of ATP production and other phosphate-dependent pathways. This results in cellular toxicity and can lead to various health effects .
Comparison with Similar Compounds
Gallium Arsenate (GaAsO₄): Similar in structure but contains gallium instead of aluminum.
Boron Arsenate (BAsO₄): Contains boron and shares similar chemical properties.
Mansfieldite (AlAsO₄·2H₂O): A naturally occurring mineral form of aluminum arsenate with two water molecules.
Uniqueness: Aluminum arsenate octahydrate is unique due to its specific hydration state (eight water molecules) and its occurrence as a naturally occurring mineral. Its applications in various fields, particularly in industry and research, highlight its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
aluminum;arsorate;octahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.AsH3O4.8H2O/c;2-1(3,4)5;;;;;;;;/h;(H3,2,3,4,5);8*1H2/q+3;;;;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNKHEXWDMIYLG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-][As](=O)([O-])[O-].[Al+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlAsH16O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647789 |
Source


|
| Record name | Aluminium arsorate--water (1/1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60763-04-4 |
Source


|
| Record name | Aluminium arsorate--water (1/1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1629462.png)



![5,8-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1629472.png)


![(R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline](/img/structure/B1629477.png)



![1H-Furo[2,3-G]indazole](/img/structure/B1629482.png)

